![molecular formula C18H29NO3 B12623932 N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide CAS No. 920277-56-1](/img/structure/B12623932.png)
N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a heptyl chain and a dihydroxybutan-2-yl group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 4-heptylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with (2S)-1,3-dihydroxybutan-2-amine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide can undergo various chemical reactions, including:
Oxidation: The dihydroxybutan-2-yl group can be oxidized to form diketones or carboxylic acids.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The heptyl chain can undergo halogenation or other substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxybutan-2-yl group can yield diketones, while reduction of the benzamide core can produce primary amines.
科学研究应用
N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism by which N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular functions .
相似化合物的比较
Similar Compounds
- N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanamide
- N-[(2S)-2,4-Dihydroxy-3,3-dimethylbutanoyl]-β-alanine
- N-[(2S)-4-Methyl-1-oxo-1-{[(4S)-3-oxo-1-(2-pyridinylsulfonyl)-4]}
Uniqueness
N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Its dihydroxybutan-2-yl group, in particular, provides multiple sites for chemical modification, making it a versatile compound for various applications .
This detailed overview highlights the significance of this compound in scientific research and its potential for future developments
属性
CAS 编号 |
920277-56-1 |
|---|---|
分子式 |
C18H29NO3 |
分子量 |
307.4 g/mol |
IUPAC 名称 |
N-[(2S)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide |
InChI |
InChI=1S/C18H29NO3/c1-3-4-5-6-7-8-15-9-11-16(12-10-15)18(22)19-17(13-20)14(2)21/h9-12,14,17,20-21H,3-8,13H2,1-2H3,(H,19,22)/t14?,17-/m0/s1 |
InChI 键 |
UXFKLKOWCGXOLR-JRZJBTRGSA-N |
手性 SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)N[C@@H](CO)C(C)O |
规范 SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)NC(CO)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


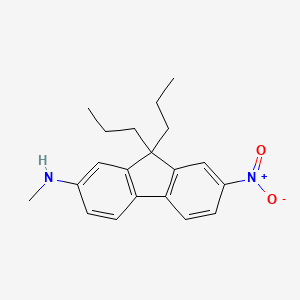
![3-[(2S,3S)-3-Azido-1-(4-chlorophenyl)butan-2-yl]benzonitrile](/img/structure/B12623866.png)
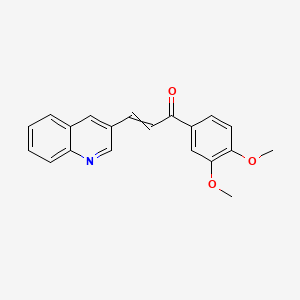
![N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide](/img/structure/B12623869.png)
![1-[(2,4-Dichlorophenyl)methyl]-N-methoxy-1H-indazole-3-carboxamide](/img/structure/B12623871.png)
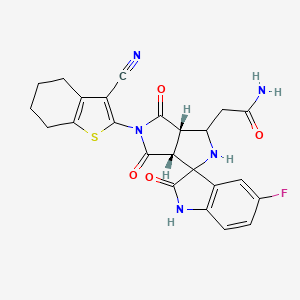
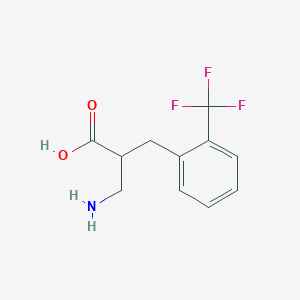
![2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl benzoate](/img/structure/B12623886.png)
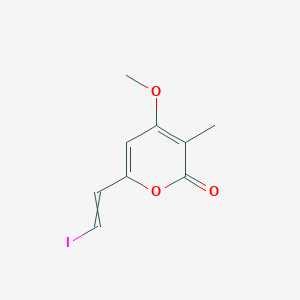
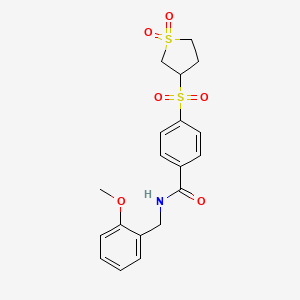


![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12623914.png)
![6-(4-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12623930.png)
